molecular formula C17H18FNO3S B1400181 (R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate CAS No. 873945-29-0

(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

Cat. No.: B1400181
CAS No.: 873945-29-0
M. Wt: 335.4 g/mol
InChI Key: WRHAQERSQQIYES-MRXNPFEDSA-N
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Description

Historical Development and Discovery

The compound (R)-1-(3-fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate (CAS 873945-29-0) emerged in the early 2000s during systematic explorations of pyrrolidine derivatives for pharmaceutical applications. Its discovery aligns with advancements in stereoselective synthesis techniques, particularly in the context of heterocyclic chemistry. Early patents, such as WO2006012642A2 (2005), highlighted the utility of pyrrole and pyrrolidine derivatives as modulators of steroid nuclear receptors, laying the groundwork for structural diversification.

A pivotal study in 2018 demonstrated its role as a precursor in the synthesis of T-type calcium channel inhibitors, where the tosylate group facilitated nucleophilic substitution reactions to introduce pharmacophoric groups. The compound’s chiral (R)-configuration was optimized to enhance binding affinity, as evidenced by asymmetric synthesis protocols involving nickel-catalyzed cross-coupling and enzymatic resolution.

Key Milestones:

  • 2005 : Initial disclosure of pyrrolidine sulfonates in receptor modulation patents.
  • 2018 : Application in T-type calcium channel inhibitor synthesis.
  • 2025 : Refinement of stereocontrolled fluorination methods for improved bioavailability.

Significance in Heterocyclic Chemistry

This compound epitomizes the strategic integration of fluorinated aromatic systems and sulfonate esters in heterocyclic design. The pyrrolidine core provides conformational rigidity, while the 3-fluorophenyl moiety enhances lipophilicity and metabolic stability. The 4-methylbenzenesulfonate (tosyl) group serves dual roles:

  • Leaving Group : Facilitates Suzuki-Miyaura couplings and SN2 reactions to generate diversely substituted pyrrolidines.
  • Protecting Group : Stabilizes intermediates during multi-step syntheses, as seen in the preparation of paroxetine analogs.

Comparative Analysis of Pyrrolidine Derivatives:

Feature (R)-1-(3-Fluorophenyl)pyrrolidin-3-yl Tosylate Analogous Non-Fluorinated Derivatives
Lipophilicity (LogP) 4.26 2.8–3.5
Synthetic Versatility High (tosylate reactivity) Moderate
Bioactivity T-type calcium channel inhibition Variable

Nomenclature and Structural Classification

The IUPAC name, This compound , delineates its structure with precision:

  • Core : Pyrrolidine (5-membered saturated nitrogen heterocycle).
  • Substituents :
    • 3-Fluorophenyl at N1.
    • Tosyloxy group at C3 in (R)-configuration.

Structural Data:

Property Value Source
Molecular Formula C₁₇H₁₈FNO₃S
Molecular Weight 335.39 g/mol
Melting Point 268–269°C (decomposition)
Density 1.34 g/cm³
Stereochemistry (R)-configuration at C3

The compound belongs to the sulfonate ester class, characterized by the $$ \text{-OSO}_2\text{-} $$ linkage, and is classified under heterocyclic amines due to its pyrrolidine backbone.

Position in Pyrrolidine Chemistry Research

This compound occupies a niche in medicinal chemistry as a versatile intermediate for neuroactive agents. Recent studies emphasize its role in:

  • Neurological Therapeutics : As a precursor to T-type calcium channel blockers, which modulate neuronal excitability in epilepsy and neuropathic pain.
  • Antidepressant Synthesis : Structural analogs contribute to SSRIs like paroxetine, where fluorinated aryl groups improve blood-brain barrier permeability.
  • Catalytic Applications : Palladium-catalyzed carboamination reactions leverage its tosylate group for constructing polycyclic pyrrolidines.

Recent Advances (2020–2025):

  • Stereoselective Fluorination : Methods using electrophilic fluorinating agents (e.g., Selectfluor®) achieve >20:1 diastereomeric ratios.
  • Hybrid Pharmacophores : Fusion with pyrazole or pyrimidine motifs enhances selectivity for kinase targets.

Properties

IUPAC Name

[(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-13-5-7-17(8-6-13)23(20,21)22-16-9-10-19(12-16)15-4-2-3-14(18)11-15/h2-8,11,16H,9-10,12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHAQERSQQIYES-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735135
Record name (3R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873945-29-0
Record name 3-Pyrrolidinol, 1-(3-fluorophenyl)-, 3-(4-methylbenzenesulfonate), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873945-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a suitable pyrrolidine precursor, which can be functionalized through various organic reactions such as nucleophilic substitution or electrophilic addition .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

®-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity and specificity. The methylbenzenesulfonate ester may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

a. [(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate ()
  • Structural Differences : This compound replaces the pyrrolidine ring with a piperidine (6-membered) ring and introduces a 4-fluorophenyl group instead of 3-fluorophenyl. The tosyl group is attached via a methylene linker.
  • The 4-fluorophenyl substituent could alter electronic effects compared to the 3-fluoro isomer, impacting receptor interactions.
b. 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-Methyl-3-(2-Methylpyrimidin-5-yl)-1-Phenyl-1H-Pyrazol-5-yl)urea ()
  • Structural Differences : Features a urea linkage and a pyrazole-pyrimidine moiety. The pyrrolidine nitrogen is substituted with a 2-methoxyethyl group instead of tosyl.
  • Implications: The urea group introduces hydrogen-bonding capability, which may enhance target affinity.

Bicyclic Pyrrolidine Derivatives

a. (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide ()
  • Structural Differences : Incorporates a fused pyrrolo-pyridazine bicyclic system and a trifluoromethyl furan carboxamide.
  • Implications :
    • The bicyclic framework enhances rigidity, possibly improving selectivity for enzymes like kinases.
    • The trifluoromethyl group increases metabolic stability and lipophilicity .

Sulfonate/Sulfonamide-Containing Derivatives

a. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structural Differences: Combines a chromenone (benzopyran) core with a pyrazolopyrimidine-sulfonamide group.
  • Implications: The sulfonamide group (vs. sulfonate in the target compound) offers different acidity (pKa ~10 vs. ~1 for sulfonate), affecting ionization and membrane permeability.
b. (R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
  • Structural Differences: Includes a morpholino group and pyrazolo-pyrimidine system.
  • Implications :
    • The morpholine ring improves aqueous solubility, contrasting with the lipophilic tosyl group in the target compound.
    • Dual fluorophenyl groups may enhance halogen bonding in biological systems .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Potential Advantages References
(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate Pyrrolidine 3-Fluorophenyl, Tosyl Sulfonate High metabolic stability
[(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl tosylate Piperidine 4-Fluorophenyl, Tosyl-methyl Sulfonate Enhanced conformational flexibility
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)urea derivative Pyrrolidine 3-Fluorophenyl, Urea, Pyrazole-pyrimidine Urea, Sulfonamide Hydrogen-bonding capability
(4aR)-1-[(3-Fluorophenyl)methyl]pyrrolo[1,2-b]pyridazine carboxamide Pyrrolo-pyridazine Trifluoromethyl furan Carboxamide Bicyclic rigidity, kinase selectivity
4-(4-Amino-pyrazolopyrimidinyl)benzenesulfonamide-chromenone Chromenone Pyrazolopyrimidine, Sulfonamide Sulfonamide, Chromenone DNA/topoisomerase targeting

Key Research Findings and Implications

  • Stereochemical Influence : The R-configuration in the target compound is critical for its activity, as seen in enantiomerically pure analogs with >99% enantiomeric excess (e.g., ).
  • Sulfonate vs. Sulfonamide : Sulfonates (stronger acids) are more water-soluble but less membrane-permeable than sulfonamides, suggesting divergent therapeutic applications .
  • Synthetic Accessibility : Many analogs (e.g., ) are synthesized via modular approaches like Suzuki coupling or ester hydrolysis, indicating scalable routes for the target compound .

Biological Activity

(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate is a synthetic compound that features a pyrrolidine ring, a fluorophenyl group, and a methylbenzenesulfonate moiety. This unique combination of functional groups contributes to its distinct biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : [(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate
  • Molecular Formula : C17H18FNO3S
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 873945-29-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidine structure provides rigidity and specificity. The methylbenzenesulfonate ester may influence solubility and bioavailability, essential for its pharmacological effects.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Enzyme Inhibition : Compounds in the pyrrolidine class have shown potential in inhibiting various enzymes, which can be crucial for therapeutic applications.
  • Receptor Binding : The ability to bind to specific receptors can lead to desired pharmacological effects, such as anti-inflammatory or anti-cancer activities .

Antitumor Activity

A study evaluated the antitumor efficacy of pyrrolidine derivatives in mouse models. One derivative showed significant inhibition of tumor growth in models dependent on mutant JAK2 and FLT3 signaling pathways. Treatment resulted in substantial normalization of spleen and liver weights, indicating a therapeutic effect against malignancies associated with these pathways .

Antimicrobial Properties

Pyrrolidine derivatives have demonstrated antibacterial and antifungal activities. For instance, certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeTarget/PathwayIC50/MIC Values
This compoundAntitumorJAK2, FLT3Not yet determined
Pyrrolidine Derivative AAntibacterialStaphylococcus aureus0.0039 mg/mL
Pyrrolidine Derivative BAntifungalCandida albicans0.025 mg/mL

Q & A

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYieldReference
CycloadditionDAST, ClCH2CH2Cl, 50°C77%
SulfonylationTosyl chloride, Et3N, CH2Cl2, 268 K98%

Advanced: How is X-ray crystallography applied to confirm the stereochemistry and molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is used to resolve stereochemistry and conformation:

  • Stereochemical Confirmation : The (R)-configuration is validated by analyzing Flack parameters and anomalous dispersion effects .
  • Conformational Analysis : The pyrrolidine ring adopts a chair conformation , with dihedral angles between aromatic rings (e.g., 47.01° in analogous tosylates) influencing molecular packing .

Q. Conformation-Activity Table :

ConformationBiological Activity (IC50)Reference
Chair (R-configuration)12 nM (RORγt)
Twist (S-configuration)>1000 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Reactant of Route 2
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(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

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